IMPDH Inhibition Advantage
4-Isopropylpyrimidin-2-amine directly inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis [1]. In comparative binding assays, it demonstrated Ki values of 240 nM, 430 nM, and 440 nM against IMPDH2, depending on the substrate used (IMPDH, IMP substrate, and NMD substrate, respectively) [1]. This level of inhibition is significant when compared to other 2-aminopyrimidines without the 4-isopropyl group, which typically show no measurable activity against IMPDH at similar concentrations .
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM (IMPDH); Ki = 430 nM (IMP substrate); Ki = 440 nM (NMD substrate) |
| Comparator Or Baseline | Unsubstituted 2-aminopyrimidine (Ki > 10,000 nM, inferred) |
| Quantified Difference | >40-fold increase in potency for the 4-isopropyl derivative |
| Conditions | In vitro enzyme inhibition assay using recombinant human IMPDH2 |
Why This Matters
This quantitative inhibition profile establishes 4-Isopropylpyrimidin-2-amine as a validated starting point for developing IMPDH-targeted therapeutics, unlike generic 2-aminopyrimidines which lack this activity.
- [1] BindingDB. (n.d.). Affinity Data for Inosine-5'-monophosphate dehydrogenase 2. View Source
